N-(3-fluorophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(3-FLUOROPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazole ring, and a sulfonamide moiety
Preparation Methods
The synthesis of N-(3-FLUOROPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group and the sulfonamide moiety. Common reagents used in these reactions include azides, alkynes, and sulfonyl chlorides. The reaction conditions usually involve the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.
Chemical Reactions Analysis
N-(3-FLUOROPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
N-(3-FLUOROPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-FLUOROPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfonamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various pharmacological effects, depending on the specific target and the context of its use.
Comparison with Similar Compounds
When compared to similar compounds, N-(3-FLUOROPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of a fluorophenyl group, a triazole ring, and a sulfonamide moiety. Similar compounds include:
N-(4-{[(3-fluorophenyl)amino]methyl}phenyl)acetamide: Shares the fluorophenyl group but lacks the triazole ring and sulfonamide moiety.
N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea: Contains a thiourea group and is used extensively in promoting organic transformations.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C19H20FN5O3S2 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20FN5O3S2/c1-24-17(12-25(30(2,27)28)16-9-4-3-5-10-16)22-23-19(24)29-13-18(26)21-15-8-6-7-14(20)11-15/h3-11H,12-13H2,1-2H3,(H,21,26) |
InChI Key |
UXSWWEOIQSPRPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)F)CN(C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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